molecular formula C19H22N2O6S B4016291 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide

Cat. No.: B4016291
M. Wt: 406.5 g/mol
InChI Key: YQIFPCDDHFAAKM-UHFFFAOYSA-N
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Description

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide” is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a benzodioxin ring, a methoxy group, and a methylsulfonylanilino group

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-13(21(28(3,23)24)15-5-7-16(25-2)8-6-15)19(22)20-14-4-9-17-18(12-14)27-11-10-26-17/h4-9,12-13H,10-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIFPCDDHFAAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCCO2)N(C3=CC=C(C=C3)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide” typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with suitable reagents.

    Introduction of the Methoxy Group: This step involves the methylation of the hydroxyl group using methylating agents such as dimethyl sulfate or methyl iodide.

    Formation of the Methylsulfonylanilino Group: This can be done by sulfonylation of aniline derivatives followed by N-methylation.

    Amide Bond Formation: The final step involves the coupling of the benzodioxin derivative with the sulfonylanilino derivative using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide” can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The benzodioxin ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the amide bond may yield the corresponding amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide” would depend on its specific interactions with molecular targets. This may involve binding to specific enzymes or receptors, altering their activity, and modulating biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyanilino)propanamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylsulfonylanilino)propanamide

Uniqueness

The presence of both the methoxy and methylsulfonylanilino groups in “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide” makes it unique compared to similar compounds. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide

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